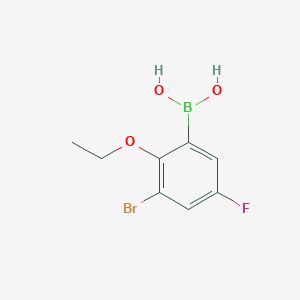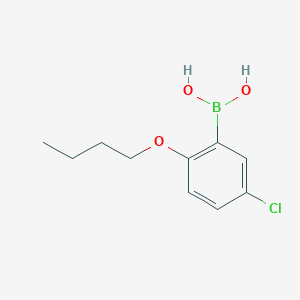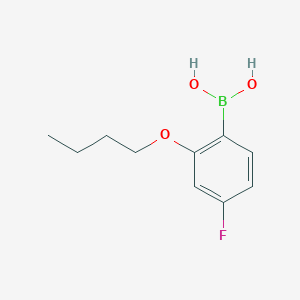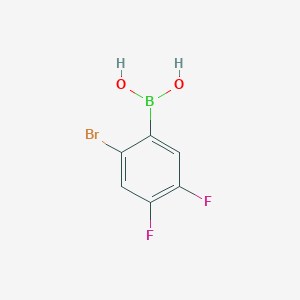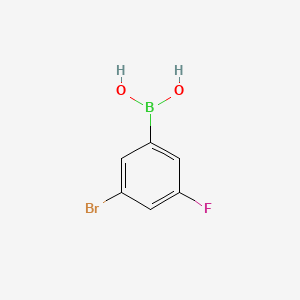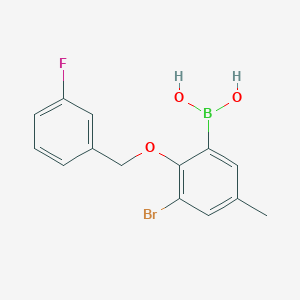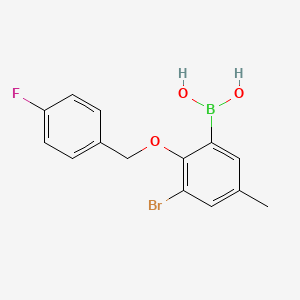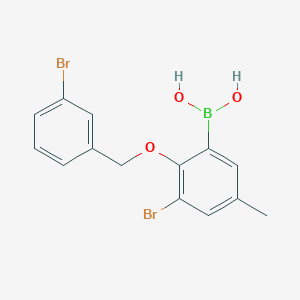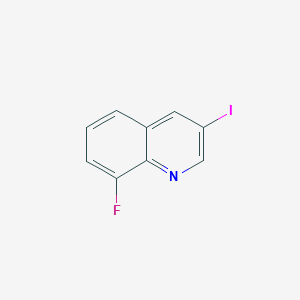
8-Fluor-3-iodchinolin
Übersicht
Beschreibung
8-Fluoro-3-iodoquinoline is a useful research compound. Its molecular formula is C9H5FIN and its molecular weight is 273.05 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Fluoro-3-iodoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Fluoro-3-iodoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-3-iodoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Chinolinen
Fluorierte Chinoline, einschließlich 8-Fluor-3-iodchinolin, werden mit verschiedenen Methoden synthetisiert. Dazu gehören Cyclisierungs- und Cycloadditionsreaktionen, Halogenaustausch oder Diaza-Austausch sowie direkte Fluorierungen .
Funktionalisierung von polyfluorierten Chinolinen
This compound kann in neuartigen Ansätzen zur Funktionalisierung von polyfluorierten Chinolinen verwendet werden. Dazu gehören nukleophile Substitution von Fluoratomen, Kreuzkupplungsreaktionen und Synthese auf Basis von metallorganischen Verbindungen .
Biologische Aktivität
Fluorchinoline, einschließlich this compound, weisen eine bemerkenswerte biologische Aktivität auf. Sie sind dafür bekannt, die biologische Aktivität von fluorierten Verbindungen zu verbessern und einige einzigartige Eigenschaften zu bieten .
Medizinische Anwendungen
Fluorchinoline haben Anwendungen in der Medizin gefunden. Sie wurden als Grundstruktur für die Suche nach synthetischen Antimalariamitteln verwendet . Darüber hinaus haben sie sich in der Transplantationsmedizin als nützlich erwiesen und auch zur Behandlung von rheumatoider Arthritis und Psoriasis .
Antibakterielle Aktivität
Fluorchinolone, einschließlich this compound, weisen ein breites Spektrum an antibakterieller Aktivität auf . Dies macht sie wertvoll für die Entwicklung neuer Antibiotika.
Landwirtschaftliche Anwendungen
Eine Reihe von fluorierten Chinolinen, möglicherweise einschließlich this compound, haben Anwendungen in der Landwirtschaft gefunden . Sie könnten als Pestizide oder in anderen landwirtschaftlichen Anwendungen eingesetzt werden.
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
Quinoline derivatives are known to interact with various enzymes and receptors, influencing their function .
Mode of Action
The exact mode of action of 8-Fluoro-3-iodoquinoline is not well-documented. Quinoline derivatives typically interact with their targets, leading to changes in the target’s function. The presence of fluorine and iodine atoms in the molecule may influence the compound’s interaction with its targets .
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound is also suggested to be an inhibitor of CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Quinoline derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Biochemische Analyse
Biochemical Properties
8-Fluoro-3-iodoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites or influencing the enzyme’s conformation, thereby affecting its activity. For instance, 8-Fluoro-3-iodoquinoline may act as an inhibitor or activator of specific enzymes, depending on the context of the reaction .
Cellular Effects
The effects of 8-Fluoro-3-iodoquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 8-Fluoro-3-iodoquinoline can alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways by either enhancing or inhibiting specific metabolic reactions .
Molecular Mechanism
At the molecular level, 8-Fluoro-3-iodoquinoline exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, 8-Fluoro-3-iodoquinoline can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Fluoro-3-iodoquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Fluoro-3-iodoquinoline remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to 8-Fluoro-3-iodoquinoline can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 8-Fluoro-3-iodoquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse reactions. Threshold effects have been observed, where a specific dosage level must be reached for the compound to exert its biochemical effects. Additionally, high doses of 8-Fluoro-3-iodoquinoline can result in toxic effects, such as organ damage or metabolic disturbances .
Metabolic Pathways
8-Fluoro-3-iodoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, 8-Fluoro-3-iodoquinoline may inhibit or activate specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 8-Fluoro-3-iodoquinoline within cells and tissues are crucial for its biochemical activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, 8-Fluoro-3-iodoquinoline may accumulate in specific tissues or cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of 8-Fluoro-3-iodoquinoline is essential for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of 8-Fluoro-3-iodoquinoline is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For instance, 8-Fluoro-3-iodoquinoline may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect metabolic processes .
Eigenschaften
IUPAC Name |
8-fluoro-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDRCQPNBZLTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585324 | |
| Record name | 8-Fluoro-3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866782-59-4 | |
| Record name | 8-Fluoro-3-iodoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866782-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoro-3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


